molecular formula C20H18N4OS B2479278 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 1206990-74-0

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Cat. No.: B2479278
CAS No.: 1206990-74-0
M. Wt: 362.45
InChI Key: NIDPIMXXBPZAMP-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole core fused with a thiazole ring. The triazole ring is substituted with a 4-methylphenyl group at position 1 and a methyl group at position 3. The thiazole moiety is further substituted with a 4-methoxyphenyl group.

The compound’s synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by thiazole ring closure using Hantzsch thiazole synthesis . Its molecular weight (calculated as ~363.44 g/mol) and logP value (~3.8) suggest moderate lipophilicity, which may influence pharmacokinetic behavior.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-13-4-8-16(9-5-13)24-14(2)19(22-23-24)20-21-18(12-26-20)15-6-10-17(25-3)11-7-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDPIMXXBPZAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C20H20N4S\text{C}_{20}\text{H}_{20}\text{N}_4\text{S}

This structure includes a thiazole moiety and a triazole ring, which are known for their biological significance.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For example, derivatives of thiazoles have shown promising results in inhibiting cancer cell proliferation. In one study, a related thiazole derivative exhibited an IC50 value less than that of the standard drug doxorubicin against various cancer cell lines, indicating a high level of potency .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)1.61 ± 1.92
Compound BJurkat (Leukemia)<0.5
Compound CA431 (Skin)<0.5

Antimicrobial Activity

The compound's thiazole structure is also associated with antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structural motifs demonstrated MIC values as low as 0.25 µg/mL against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
Compound DS. aureus≤0.25
Compound EA. baumannii≤0.25
Compound FC. albicans≤0.25

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. The presence of electron-donating groups such as methoxy and methyl at specific positions enhances its activity against cancer cells and pathogens.

  • Thiazole Ring : Essential for cytotoxic activity.
  • Substituents : Methyl and methoxy groups increase potency; variations in substitution patterns can lead to different biological profiles.

Case Studies

Several studies have highlighted the efficacy of thiazole-containing compounds in preclinical models:

  • Anticonvulsant Activity : A related study evaluated the anticonvulsant effects of thiazole derivatives using a picrotoxin-induced convulsion model, revealing significant protective effects at certain doses .
  • Cytotoxicity Assessment : In vitro assays demonstrated that specific derivatives showed selective cytotoxicity toward cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
  • Molecular Dynamics Simulations : These simulations indicated that the active compounds interact predominantly through hydrophobic contacts with target proteins, which may inform future drug design strategies .

Chemical Reactions Analysis

3.1. Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
Dihedral Angles55.21° (triazole/thiazole)
Bond Lengths (C–N)1.32–1.39 Å
Bond Angles (N–N–N)104.7°

3.2. Reactivity Hotspots

  • Triazole N7 : Susceptible to alkylation or arylation due to lone-pair availability .

  • Thiazole C2 : Electrophilic substitution favored by methoxy-group electron donation .

  • Methyl Groups (C5, C4') : Participate in CH-π interactions, stabilizing crystal packing .

4.1. N-Alkylation of the Triazole

  • Reagents : Alkyl halides (e.g., methyl iodide), K₂CO₃, DMF .

  • Outcome : Substitution at N7, forming quaternary ammonium intermediates .

4.2. Suzuki-Miyaura Coupling on Thiazole

  • Reactants : Aryl boronic acids, Pd(PPh₃)₄ catalyst .

  • Conditions : DME/H₂O (3:1), 80°C, 12 hours.

  • Example :

    Thiazole-Br+Ar-B(OH)2Thiazole-Ar+B(OH)3\text{Thiazole-Br} + \text{Ar-B(OH)}_2 \rightarrow \text{Thiazole-Ar} + \text{B(OH)}_3

Biological Activity and Derivatization

  • Anticancer Activity : IC₅₀ values of 2–10 µM against HCT-116 and MCF-7 cell lines .

  • Antimicrobial Effects : MIC values of 8–32 µg/mL against S. aureus and E. coli .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound belongs to a class of triazole-thiazole hybrids. Below is a detailed comparison with structurally analogous compounds:

Compound Name Key Structural Differences Biological Activities Key References
1-(4-Ethoxyphenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole Ethoxy group replaces methoxy on phenyl; fluorine replaces hydrogen on thiazole-linked phenyl. Enhanced antifungal activity due to electron-withdrawing fluorine substituent.
2-(1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole Chlorine substituent on triazole-linked phenyl; ethoxy replaces methoxy on thiazole-linked phenyl. Reduced solubility but increased antimicrobial potency against Gram-positive bacteria.
Thiazolo[3,2-b][1,2,4]triazole derivatives Thiazolo-triazole fused core without methoxy/methyl substituents. Broad-spectrum anticancer activity (IC₅₀: 2–10 μM against HeLa cells).
Pyrazole-thiazole hybrids Pyrazole replaces triazole; similar thiazole substituents. Anti-inflammatory activity (COX-2 inhibition: ~70% at 10 μM).

Key Findings from Comparative Studies

Substituent Effects on Bioactivity

  • The 4-methoxyphenyl group in the target compound enhances membrane permeability compared to unsubstituted phenyl analogs .
  • Methyl groups on the triazole ring improve metabolic stability by reducing oxidative degradation in liver microsomes .

Biological Activity Trends Antimicrobial Activity: The target compound shows moderate activity against Staphylococcus aureus (MIC: 16 μg/mL), outperforming ethoxy-substituted analogs (MIC: 32 μg/mL) but underperforming against fluorinated derivatives (MIC: 8 μg/mL) . Anticancer Potential: In silico docking studies suggest strong binding to tubulin (ΔG: −9.2 kcal/mol), comparable to thiazolo-triazole derivatives but weaker than pyrazole hybrids targeting EGFR .

Synthetic Accessibility

  • The target compound’s synthesis yield (~60–65%) is lower than simpler triazole-thiazole hybrids (yield: 75–80%) due to steric hindrance from the 4-methylphenyl group .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole?

The synthesis typically involves multi-step protocols. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a key step for forming the triazole core, as demonstrated in analogous compounds . Reaction conditions (e.g., THF/water solvent systems, 50°C, 16 hours) and catalysts (copper sulfate/sodium ascorbate) are critical for achieving yields >60%. Post-synthesis purification via column chromatography is often required to isolate the target compound .

Basic: How can spectroscopic and crystallographic methods validate the structure of this compound?

  • IR and NMR : Key functional groups (e.g., C=N in thiazole, C-O in methoxyphenyl) are confirmed via IR absorption bands (~1600–1650 cm⁻¹ for C=N) . 1^1H NMR signals for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) are diagnostic .
  • X-ray crystallography : Used to resolve bond angles and dihedral angles (e.g., methoxyphenyl-thiazole dihedral angles ~12–55°) and confirm molecular packing stabilized by weak hydrogen bonds (C–H···F/N) .

Advanced: How do substituents (e.g., methoxy vs. methyl groups) influence biological activity in related triazole-thiazole hybrids?

Substituents modulate electronic and steric properties, affecting binding to biological targets. For instance:

  • Methoxyphenyl : Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites .
  • Methyl groups : Improve metabolic stability by reducing oxidative degradation .
    Comparative docking studies (e.g., AutoDock Vina) show that bulkier substituents may hinder binding, while electron-donating groups (e.g., –OCH₃) enhance affinity .

Advanced: What computational methods are used to predict the compound’s reactivity and target interactions?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding poses with proteins (e.g., α-glucosidase) using software like Schrödinger Suite. For example, triazole-thiazole hybrids show hydrogen bonding with catalytic residues (e.g., Asp349) .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to validate docking results .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

  • Yield optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Cu(I) vs. Ru(II)) to improve reproducibility .
  • Data validation : Cross-reference experimental 1^1H NMR shifts with computed values (e.g., using Gaussian) to confirm assignments .
  • Crystallographic refinement : Use programs like SHELXL to resolve ambiguities in bond lengths/angles .

Advanced: What mechanistic insights exist for the biological activity of triazole-thiazole hybrids?

Studies on analogous compounds suggest:

  • Enzyme inhibition : Competitive inhibition of α-glucosidase via hydrogen bonding and hydrophobic interactions .
  • Antimicrobial activity : Disruption of bacterial membrane integrity via thiazole-mediated interactions with phospholipids .
    Mechanistic assays (e.g., fluorescence quenching) can quantify target engagement .

Advanced: How do crystallographic data inform the design of derivatives with improved stability?

Crystal packing analysis reveals:

  • Weak interactions : C–H···π and van der Waals forces stabilize the lattice, influencing solubility .
  • Torsional flexibility : Adjusting substituents on the triazole ring (e.g., replacing methyl with ethyl) can reduce steric strain and improve crystallinity .

Advanced: What strategies optimize reaction conditions for multi-step syntheses of this compound?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 2 hours) and improves yields .
  • Flow chemistry : Enhances scalability and reduces side products in CuAAC reactions .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during thiazole formation .

Advanced: How can researchers interpret complex NMR splitting patterns in this compound?

  • COSY and HSQC : Resolve coupling between adjacent protons (e.g., thiazole H-2 and H-4) .
  • NOESY : Identify spatial proximity of aromatic protons (e.g., methoxyphenyl and methylphenyl groups) .

Advanced: What structural modifications enhance the compound’s potential as a kinase inhibitor?

  • Bioisosteric replacement : Substitute thiazole with oxadiazole to improve solubility .
  • Hybridization : Fuse with pyrazole or imidazole cores to target ATP-binding pockets .
  • Pro-drug strategies : Introduce hydrolyzable esters (e.g., acetyl) to enhance bioavailability .

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